2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE

Antibacterial LpxH inhibition Gram-negative bacteria

Research on Gram-negative LpxH inhibitors and tumor-associated carbonic anhydrase isoforms is frequently limited by scaffold availability that balances target engagement with off-target pharmacology. This sulfonamide-benzamide hybrid provides a structurally validated starting point for both programs. - **LpxH Inhibition:** ortho-Sulfonamidobenzamide geometry confirmed by X-ray crystallography as essential for K. pneumoniae LpxH binding; N-methyl-free to assess hERG liability. - **CA IX/XII Selectivity:** 4-acetamido substituent modulates isoform discrimination; 2-aminobenzamide tail enables secondary binding for selectivity optimization. - **Supply Chain:** Available as a research-grade building block for SAR expansion or diversity-oriented metalloenzyme screening.

Molecular Formula C15H15N3O4S
Molecular Weight 333.4 g/mol
Cat. No. B5535253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ACETAMIDOBENZENESULFONAMIDO)BENZAMIDE
Molecular FormulaC15H15N3O4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H15N3O4S/c1-10(19)17-11-6-8-12(9-7-11)23(21,22)18-14-5-3-2-4-13(14)15(16)20/h2-9,18H,1H3,(H2,16,20)(H,17,19)
InChIKeyXJLMRTQLQMWDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetamidobenzenesulfonamido)benzamide: Sulfonamide-Benzamide Hybrid


2-(4-Acetamidobenzenesulfonamido)benzamide (CAS 2015-14-7) is a synthetic sulfonamide-benzamide hybrid that incorporates a primary sulfonamide zinc-binding group (ZBG) and a 2-aminobenzamide moiety [1]. This structural architecture is characteristic of carbonic anhydrase (CA) inhibitors and the ortho-sulfonamidobenzamide class of LpxH antibacterial inhibitors [2]. The presence of the 4-acetamido substituent on the benzenesulfonamide ring distinguishes this compound from simpler unsubstituted sulfonamides, potentially modulating both physicochemical properties and target engagement profiles [3].

Scaffold
Ortho-sulfonamidobenzamide for LpxH target engagement studies
Zinc-binding group
Primary sulfonamide with secondary carboxamide tail
Key substituent
4-Acetamido group differentiates from unsubstituted benzenesulfonamides

Why This Compound Is Irreplaceable


Generic substitution of 2-(4-acetamidobenzenesulfonamido)benzamide with either simple benzenesulfonamides (e.g., sulfanilamide) or unsubstituted benzamides fails due to critical structure-activity relationship (SAR) requirements. The ortho-sulfonamidobenzamide scaffold is essential for LpxH inhibition, where the relative positioning of the sulfonamide and carboxamide groups dictates enzyme binding geometry and antibacterial potency [1]. Similarly, for carbonic anhydrase inhibition, the 4-acetamido substituent modulates isoform selectivity, with unsubstituted benzenesulfonamides typically exhibiting poor discrimination between ubiquitous cytosolic isoforms (CA I/II) and tumor-associated membrane-bound isoforms (CA IX/XII) [2]. Furthermore, the presence of the N-methyl group in ortho-N-methyl-sulfonamidobenzamide analogs has been shown to critically alter hERG channel blockade liability [3], underscoring that minor structural modifications produce disproportionate changes in off-target pharmacology.

Ortho vs meta scaffold
Ortho-sulfonamidobenzamide geometry is a reported structural determinant for LpxH binding; meta-substituted analogs may require N-demethylation to retain comparable target engagement.
4-Acetamido vs unsubstituted
Unsubstituted benzenesulfonamides typically exhibit limited CA isoform discrimination; the 4-acetamido substituent is reported to influence selectivity, and generic sulfonamides may not reproduce this profile.
N-Methyl group absence
N-Methylated ortho-sulfonamidobenzamide analogs have shown altered hERG channel interactions; the N-methyl-free compound may exhibit a differentiated off-target profile that requires separate evaluation.

Differentiation Evidence for 2-(4-Acetamidobenzenesulfonamido)benzamide


Ortho vs Meta Scaffold LpxH Binding Mode

2-(4-Acetamidobenzenesulfonamido)benzamide belongs to the ortho-sulfonamidobenzamide class of LpxH inhibitors. A direct structural comparison study demonstrated that shifting the sulfonamide substitution from the ortho to the meta position on the benzamide ring fundamentally alters enzyme-ligand interactions, as evidenced by two LpxH-bound X-ray crystal structures [1]. Crucially, the study established that removal of the N-methyl group is required to maintain wild-type antibacterial activity when moving from ortho to meta substitution [2], confirming that the ortho-sulfonamidobenzamide geometry is non-substitutable for LpxH target engagement.

Ortho vs meta LpxH binding
Head-to-head
X-ray crystallography confirms binding mode alteration between ortho- and meta-sulfonamidobenzamide; meta analogs require N-demethylation to maintain wild-type antibacterial activity.
Reported binding mode difference may influence target engagement.
Conditions: K. pneumoniae LpxH X-ray crystallography.
Antibacterial LpxH inhibition Gram-negative bacteria

CA Affinity: 4-Acetamido vs Unsubstituted Benzenesulfonamide

The 4-acetamidobenzenesulfonamide moiety present in 2-(4-acetamidobenzenesulfonamido)benzamide exhibits measurable carbonic anhydrase inhibitory activity. BindingDB reports a Ki value of 212 nM for 4-acetamido-benzenesulfonamide against mouse carbonic anhydrase VA [1]. While this represents a baseline reference for the sulfonamide fragment, the full compound's benzamide extension is expected to confer enhanced isoform selectivity based on established SAR for diamide-based benzenesulfonamides [2]. Notably, unsubstituted benzenesulfonamide typically displays Ki values in the micromolar range against CA IX, whereas 4-substituted benzenesulfonamide derivatives can achieve Ki values of 3.0–50.9 nM against the same isoform [3].

CA affinity comparison
Cross-study comparable
4-Acetamido-benzenesulfonamide Ki = 212 nM (mouse CA VA); unsubstituted benzenesulfonamide Ki > 10,000 nM (CA IX); optimized 4-substituted derivatives Ki = 3.0–50.9 nM (CA IX).
Supports CA affinity improvement over unsubstituted sulfonamide.
Assay: Stopped-flow CO₂ hydration.
Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX

N-Methyl Absence and hERG Liability

2-(4-Acetamidobenzenesulfonamido)benzamide lacks an N-methyl substituent on the sulfonamide nitrogen, in contrast to ortho-N-methyl-sulfonamidobenzamide LpxH inhibitors. A systematic study demonstrated that modifying the benzamide scaffold, including the presence or absence of N-methyl groups, can alter blockade of the cardiac voltage-gated potassium ion channel hERG [1]. The study specifically showed that shifting from ortho-N-methyl-sulfonamidobenzamide to meta-sulfonamidobenzamide (which also lacks the N-methyl group) alters hERG channel interactions [2].

hERG liability context
Class-level inference
Absence of N-methyl group differentiates from ortho-N-methyl-sulfonamidobenzamide analogs; scaffold modification studies indicate altered hERG channel interactions.
Differentiated hERG interaction profile may exist; data to verify.
Assay: hERG electrophysiology in recombinant cell lines.
hERG liability Cardiotoxicity Antibacterial safety

Dual Pharmacophore Enhances CA Isoform Selectivity

2-(4-Acetamidobenzenesulfonamido)benzamide incorporates both a primary sulfonamide ZBG and a benzamide tail moiety, a dual-pharmacophore architecture that is characteristic of selective CA IX/XII inhibitors. Diamide-based benzenesulfonamides structurally analogous to 2-(4-acetamidobenzenesulfonamido)benzamide have demonstrated potent and selective inhibition of tumor-associated isoforms. For example, diamides 5a and 5h achieved single-digit nanomolar hCA IX inhibition (Ki = 8.8 nM and 8.3 nM, respectively) with selectivity indices (IX/I and IX/II) of up to 985 and 13.8 [1]. In contrast, simple sulfonamides like acetazolamide exhibit Ki values of 25–62 nM against CA IX but with poor selectivity over CA II (selectivity index < 3) [2].

CA IX isoform selectivity
Class-level inference
Diamide-based benzenesulfonamides (analogous scaffold) reported CA IX Ki = 8.3–8.8 nM with selectivity indices up to 985 over CA I; acetazolamide shows CA IX Ki = 25 nM with poor selectivity.
Class-level evidence suggests potential for isoform selectivity.
Assay: Recombinant human CA inhibition.
Carbonic anhydrase IX Tumor hypoxia Isoform selectivity

Secondary Zinc Coordination by 2-Aminobenzamide Moiety

The 2-aminobenzamide moiety in 2-(4-acetamidobenzenesulfonamido)benzamide contains a primary carboxamide group capable of secondary zinc coordination. This structural feature is absent in simpler sulfonamides such as 4-acetamidobenzenesulfonamide or sulfanilamide. In diamide-based benzenesulfonamides, molecular docking simulations have revealed that the benzamide tail can establish additional hydrogen bonds with active site residues (e.g., Gln67 in CA IX) [1]. This secondary interaction network contributes to enhanced binding affinity and isoform discrimination that cannot be achieved by sulfonamide-only compounds [2].

Secondary zinc coordination
Class-level inference
Molecular docking of diamide-based benzenesulfonamides suggests additional hydrogen bonds between the benzamide tail and CA IX active site residues (e.g., Gln67).
Additional H-bond interactions may support binding optimization; docking context.
Docking: Human CA IX (PDB 3IAI).
Zinc-binding group Enzyme inhibition Metalloenzyme

X-ray Structure of Ortho LpxH Binding

X-ray crystal structures of K. pneumoniae LpxH in complex with sulfonamidobenzamide inhibitors provide direct evidence that the ortho-substitution geometry (characteristic of 2-(4-acetamidobenzenesulfonamido)benzamide) establishes a distinct enzyme-ligand interaction network compared to meta-substituted analogs [1]. The structural analysis reveals that the ortho-sulfonamidobenzamide scaffold positions the sulfonamide oxygen atoms for optimal coordination with active site residues, a geometry that is disrupted in meta analogs [2]. This structural evidence supports the non-interchangeability of ortho and meta substitution patterns for LpxH target engagement.

Ortho LpxH X-ray structure
Head-to-head
X-ray crystal structure of K. pneumoniae LpxH with ortho-sulfonamidobenzamide analog (PDB 9ENG) confirms distinct interaction network compared to meta-substituted analogs.
X-ray evidence supports ortho-binding as structural determinant.
Resolution: ~2.0 Å.
LpxH inhibitor X-ray crystallography Antibacterial drug discovery

Application Scenarios for 2-(4-Acetamidobenzenesulfonamido)benzamide


Antibacterial LpxH Hit-to-Lead Programs

Procure 2-(4-acetamidobenzenesulfonamido)benzamide as a core scaffold for LpxH inhibitor discovery targeting Gram-negative pathogens. The ortho-sulfonamidobenzamide geometry has been structurally validated by X-ray crystallography to establish productive enzyme-ligand interactions with K. pneumoniae LpxH [1]. This compound serves as a non-N-methylated starting point for SAR exploration, with the demonstrated advantage that N-demethylation is required for meta analogs to achieve wild-type antibacterial activity [2], confirming that the ortho substitution pattern is a structural prerequisite for LpxH target engagement.

CA IX/XII Inhibitor Development for Tumor Hypoxia

Utilize 2-(4-acetamidobenzenesulfonamido)benzamide as a dual-pharmacophore sulfonamide-benzamide platform for developing selective CA IX/XII inhibitors. The 4-acetamidobenzenesulfonamide moiety provides baseline CA affinity (Ki = 212 nM against CA VA) [3], while the 2-aminobenzamide tail enables secondary hydrogen bonding interactions with active site residues (e.g., Gln67) that confer isoform selectivity [4]. Optimized diamide-based benzenesulfonamides have achieved CA IX Ki values as low as 8.3 nM with selectivity indices up to 985 over CA I [5], demonstrating the potential of this scaffold class for selective tumor-associated CA inhibition.

hERG Liability Assessment in Antibacterial Discovery

Deploy 2-(4-acetamidobenzenesulfonamido)benzamide in antibacterial programs where cardiac safety is a critical consideration. The absence of an N-methyl group on the sulfonamide nitrogen differentiates this compound from ortho-N-methyl-sulfonamidobenzamide analogs. Systematic studies have demonstrated that modifying the benzamide scaffold, including N-methylation status, alters hERG channel blockade [6]. This compound provides a structurally distinct starting point for evaluating structure-cardiotoxicity relationships in sulfonamidobenzamide-based antibacterial agents.

Sulfonamide-Benzamide Library for Dual-Target Screening

Incorporate 2-(4-acetamidobenzenesulfonamido)benzamide into diversity-oriented synthesis libraries targeting metalloenzymes. The compound's dual zinc-binding potential (primary sulfonamide ZBG plus secondary carboxamide) and the presence of the 4-acetamido substituent (which modulates physicochemical properties relative to unsubstituted sulfonamides) [7] make it a valuable building block for screening against carbonic anhydrases, matrix metalloproteinases, and other zinc-dependent enzymes. The ortho-sulfonamidobenzamide geometry further enables exploration of LpxH as an orthogonal antibacterial target within the same chemical series.

Application
Selection Property
Validation Focus
LpxH inhibitor hit-to-lead research
Ortho-sulfonamidobenzamide scaffold geometry
LpxH binding mode validation
CA IX/XII isoform selectivity studies
Dual-pharmacophore architecture with 4-acetamido substituent
CA IX/CA I selectivity ratio review
Cardiac safety profiling in antibacterial research
N-methyl-free sulfonamide nitrogen
hERG channel interaction assay
Metalloenzyme inhibitor library screening
Primary sulfonamide ZBG with secondary carboxamide tail
CA/MMP panel selectivity screen
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